(2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one
CAS No.:
Cat. No.: VC15802015
Molecular Formula: C14H16F3NO
Molecular Weight: 271.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16F3NO |
|---|---|
| Molecular Weight | 271.28 g/mol |
| IUPAC Name | (2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one |
| Standard InChI | InChI=1S/C14H16F3NO/c1-10(11-5-3-2-4-6-11)18-8-7-12(19)9-13(18)14(15,16)17/h2-6,10,13H,7-9H2,1H3/t10-,13+/m1/s1 |
| Standard InChI Key | BNEZODBTTXFCRN-MFKMUULPSA-N |
| Isomeric SMILES | C[C@H](C1=CC=CC=C1)N2CCC(=O)C[C@H]2C(F)(F)F |
| Canonical SMILES | CC(C1=CC=CC=C1)N2CCC(=O)CC2C(F)(F)F |
Introduction
Structural and Stereochemical Characteristics
(2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one (molecular formula: C₁₄H₁₆F₃NO, molecular weight: 271.28 g/mol) features a piperidin-4-one backbone substituted with a trifluoromethyl group at the C2 position and a (1R)-1-phenylethyl group at the N1 position . The compound’s stereochemistry is defined by two chiral centers: the C2 carbon of the piperidine ring (S configuration) and the C1 carbon of the phenylethyl substituent (R configuration). These stereochemical elements critically influence its three-dimensional conformation and interactions with biological targets.
The trifluoromethyl group contributes to the molecule’s electron-withdrawing properties and metabolic stability, while the phenylethyl moiety enhances hydrophobic interactions with protein binding sites. X-ray crystallography and computational modeling suggest that the compound adopts a chair conformation in the piperidine ring, with the trifluoromethyl group occupying an axial position to minimize steric hindrance .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of (2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one typically involves multi-step organic reactions, as outlined below:
-
Ring Formation: Cyclization of δ-keto amines or reductive amination of 4-piperidone derivatives forms the piperidine backbone.
-
Trifluoromethylation: Introduction of the trifluoromethyl group at C2 is achieved via nucleophilic substitution using trifluoromethylating agents (e.g., TMSCF₃) under catalytic conditions .
-
Chiral Resolution: Diastereomeric salts or chiral chromatography separate the desired (2S,1R) enantiomer from racemic mixtures .
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | NH₃, EtOH, reflux | 65–75 |
| 2 | Trifluoromethylation | TMSCF₃, CuI, DMF | 50–60 |
| 3 | Chiral Resolution | L-Tartaric acid, MeOH | 30–40 |
Derivative Synthesis
The ketone group at C4 enables further functionalization. Common derivatives include:
-
Enamine analogs: Condensation with primary amines to enhance solubility.
-
Reduced alcohols: Catalytic hydrogenation produces piperidin-4-ol derivatives for bioavailability studies .
Physicochemical and Stability Profiles
Key Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 271.28 g/mol | |
| LogP (XLogP3-AA) | 2.8 | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 2 | |
| Topological Polar Surface Area | 23.5 Ų | |
| Solubility (Water) | 0.12 mg/mL |
Comparative Analysis with Related Compounds
Structural Analogues
| Compound Name | Key Structural Differences | Biological Activity |
|---|---|---|
| 1-(Phenyl)tetrahydropyridin-4-one | Lacks trifluoromethyl group | Weak CNS activity (IC₅₀ > 100 μM) |
| (R)-Duloxetine Hydrochloride | Naphthyl ether substituent | FDA-approved SNRI |
| 1-(2-Trifluoromethylphenyl)piperidin-4-one | Aromatic trifluoromethyl | Neuroprotective effects |
Pharmacokinetic Comparison
| Parameter | (2S)-1-[(1R)-1-Phenylethyl] Derivative | Duloxetine |
|---|---|---|
| Oral Bioavailability (%) | 45–55 (rat) | 50–60 |
| Half-life (h) | 6.8 | 12 |
| Protein Binding (%) | 92 | 95 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume